N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea is a benzoylthiourea derivative characterized by the presence of a thiourea group (-NH-CS-NH-) linked to a 3-chloro-4-fluorophenyl ring and a 3-hydroxyphenyl ring. [] While not extensively studied as a standalone compound, its structural features suggest potential applications in various fields due to the known biological activity of thiourea derivatives. []
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3